

Application Notes and Protocols for DPC-681 in Cell Culture

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Compound of Interest

Compound Name: *Dpc-681*

Cat. No.: *B1670918*

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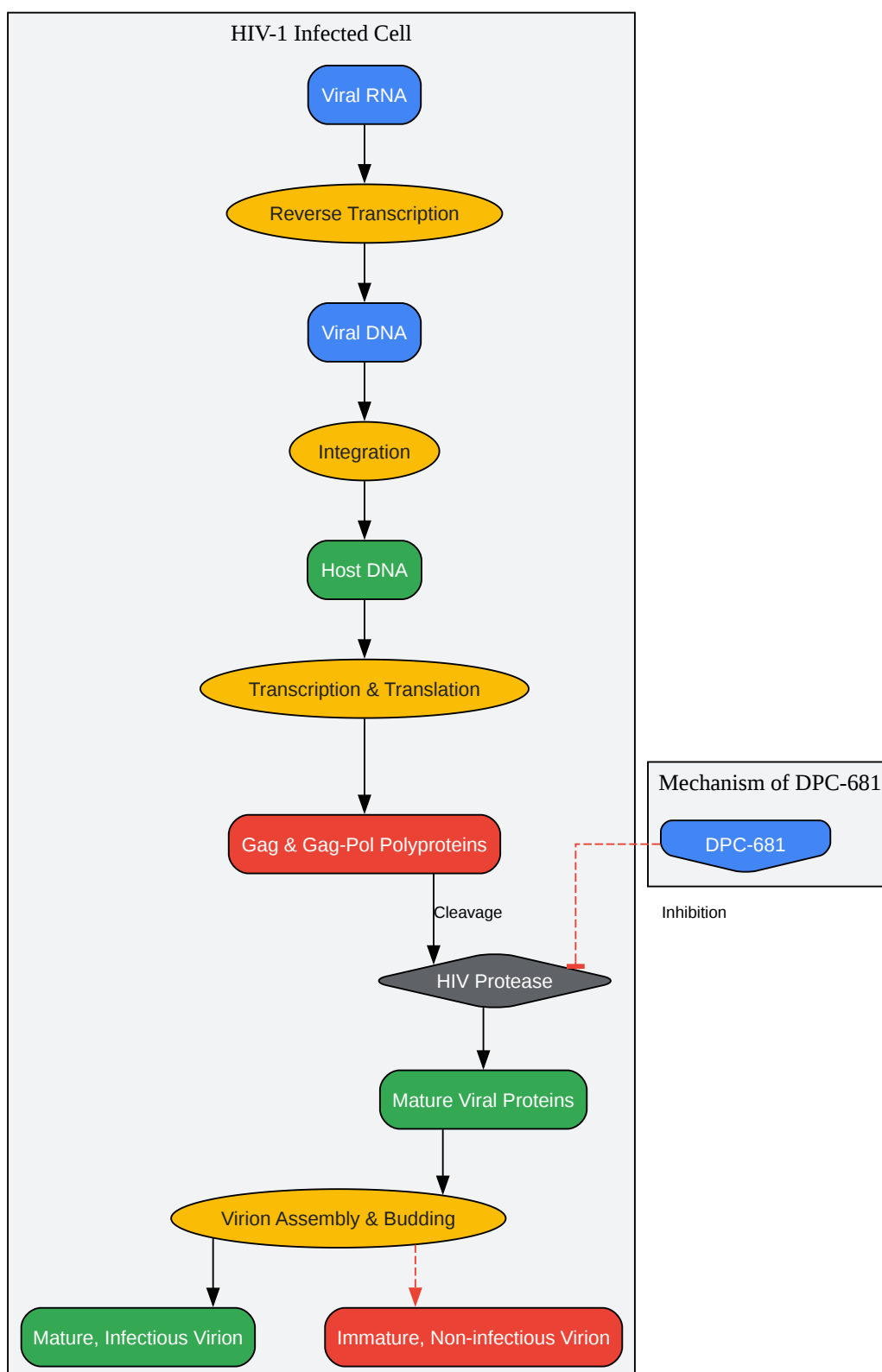
For Researchers, Scientists, and Drug Development Professionals

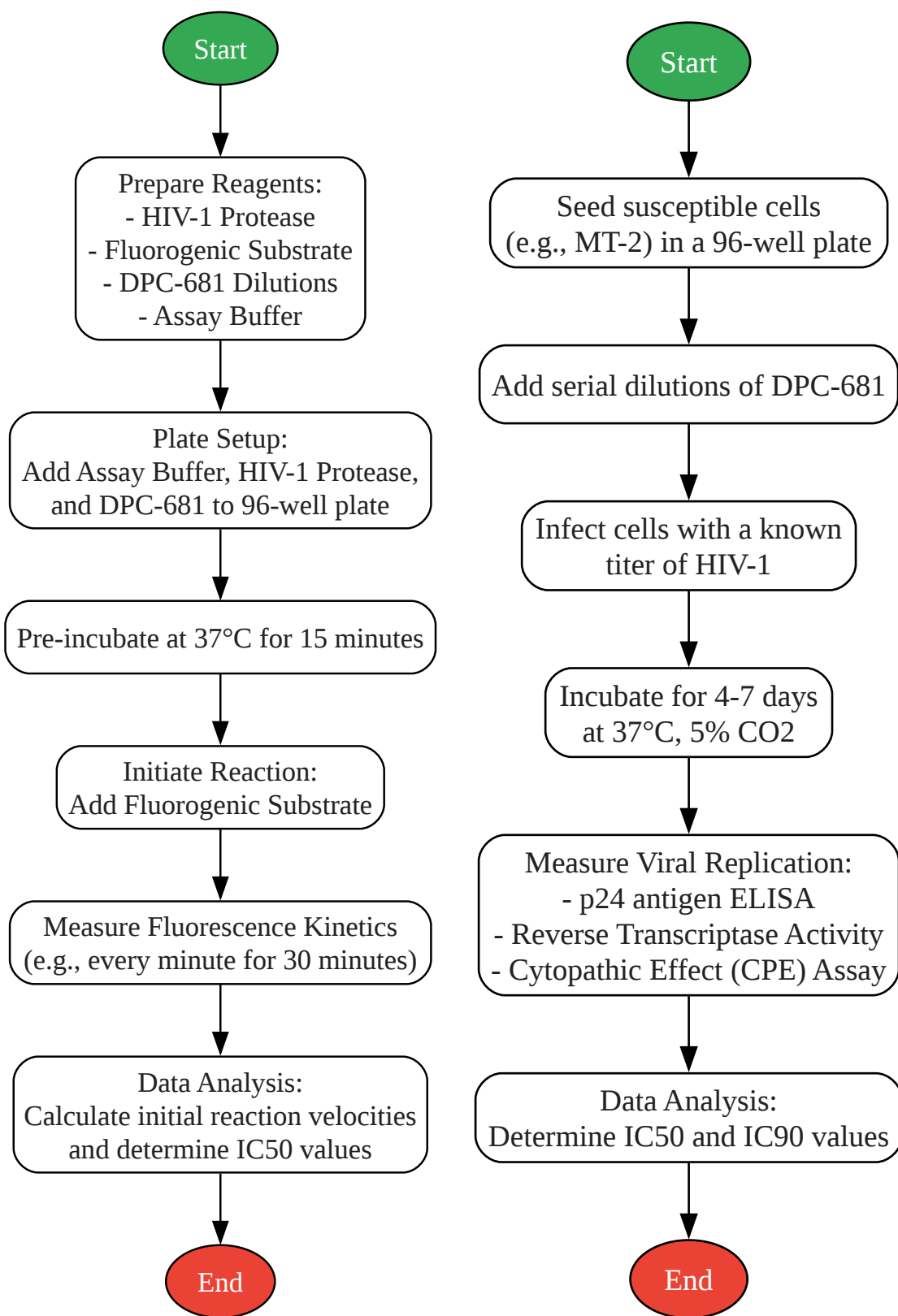
Introduction

DPC-681 is a potent and highly selective non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] As an essential enzyme for viral replication, HIV-1 protease cleaves newly synthesized viral polyproteins into mature, functional proteins. Inhibition of this enzyme by **DPC-681** results in the production of immature, non-infectious viral particles.[3] These application notes provide detailed protocols for evaluating the in vitro antiviral activity and mechanism of action of **DPC-681** in cell culture.

Mechanism of Action

DPC-681 targets the active site of the HIV-1 protease, an aspartyl protease responsible for the post-translational processing of the Gag and Gag-Pol polyproteins.[1][4] By blocking this crucial step in the viral life cycle, **DPC-681** effectively halts the maturation of new virions.[3] The high selectivity of **DPC-681** for the retroviral protease over cellular proteases minimizes off-target effects.[1]





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References

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